Lydiamycin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H49N7O9 |
|---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
2-[2-[3-[[(3S,6R,9S,13R)-3-methyl-6-(2-methylpropyl)-2,5,8,12-tetraoxo-11-oxa-1,4,7,17-tetrazabicyclo[11.4.0]heptadecan-9-yl]carbamoyl]-4,5-dihydro-3H-pyridazin-2-yl]-2-oxoethyl]heptanoic acid |
InChI |
InChI=1S/C31H49N7O9/c1-5-6-7-10-20(30(44)45)16-25(39)37-23(11-8-13-32-37)28(42)36-22-17-47-31(46)24-12-9-14-33-38(24)29(43)19(4)34-26(40)21(15-18(2)3)35-27(22)41/h13,18-24,33H,5-12,14-17H2,1-4H3,(H,34,40)(H,35,41)(H,36,42)(H,44,45)/t19-,20?,21+,22-,23?,24+/m0/s1 |
InChI Key |
YYIFRWLBTUAIOT-CNIKCXRFSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)N1C(CCC=N1)C(=O)N[C@H]2COC(=O)[C@H]3CCCNN3C(=O)[C@@H](NC(=O)[C@H](NC2=O)CC(C)C)C)C(=O)O |
Canonical SMILES |
CCCCCC(CC(=O)N1C(CCC=N1)C(=O)NC2COC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC2=O)CC(C)C)C)C(=O)O |
Synonyms |
lydiamycin A |
Origin of Product |
United States |
Origin, Isolation, and Discovery Methodologies of Lydiamycin a
Isolation from Streptomyces lydicus HKI0343: Early Methodologies
Lydiamycin A was first identified and isolated from the soil-dwelling bacterium Streptomyces lydicus strain HKI0343. nih.govresearchgate.net Early methodologies for its discovery involved the physico-chemical metabolite pattern analysis of this strain. leibniz-hki.de This led to the discovery of lydiamycins A-D. leibniz-hki.de The structure determination of these initial lydiamycins was achieved using a combination of spectroscopic techniques, including CID ESIMS/MS data and 1D and 2D NMR techniques such as DEPT and COSY. leibniz-hki.de
Identification in Non-Streptomycete Producers: The Case of Rhodococcus fascians D188
More recently, this compound has been identified in Rhodococcus fascians D188, a plant pathogen. pnas.orgresearchgate.net This discovery was initially unexpected due to the structural dissimilarity between previously known lydiamycins and compounds typically associated with R. fascians. biorxiv.org
Genomic Mining and Bioinformatic Approaches for Producer Identification
The identification of this compound production in R. fascians D188 was facilitated by a genomics-led approach. pnas.orgresearchgate.net This involved using genomic data to identify candidate biosynthetic gene clusters (BGCs) predicted to produce natural products with specific chemical features, such as those containing an N-hydroxy-2-pentyl-succinamyl (HPS) chemophore. pnas.orgbiorxiv.org Phylogenetic analysis of actinobacterial mutases and coassociation analysis of proposed HPS biosynthesis genes and PKS/NRPS genes were employed to pinpoint potential BGCs. nih.gov The presence of genes predicted to make an HPS-like chemophore in the R. fascians D188 genome informed the investigation into its natural product profile. pnas.orgbiorxiv.org
Comparative Analysis of this compound Production Across Diverse Microorganisms
Comparative analysis of this compound production across different microorganisms, such as Streptomyces species and R. fascians, has revealed interesting differences in the congeners produced. nih.gov Molecular networking data indicates that R. fascians D188 produces lydiamycin congeners that are distinct from the previously described lydiamycins A-H. nih.govbiorxiv.orgresearchgate.net The culture medium has also been observed to have a significant effect on the array of lydiamycin-like molecules produced by R. fascians. nih.govresearchgate.net This highlights the potential for discovering chemodiverse congeners by investigating related BGCs in different producing organisms. nih.gov
Discovery of Lydiamycin Congeners (e.g., Lydiamycins E-H) from Endophytic Sources
This compound and novel congeners, specifically lydiamycins E-H, have also been discovered from endophytic sources. nih.govresearchgate.netnih.gov These compounds were identified in Streptomyces sp. HBQ95, an endophytic actinomycete bacterium associated with the medicinal plant Cinnamomum cassia. nih.govresearchgate.netnih.gov
Strain Isolation and Cultivation Strategies
The discovery of lydiamycins E-H from Streptomyces sp. HBQ95 involved the isolation of the endophytic strain from plant tissue. Endophytic bacteria reside within plant tissues, and their isolation typically involves surface sterilization of plant parts followed by plating on suitable media to culture the microorganisms. researchgate.net Cultivation strategies for producing secondary metabolites like lydiamycins often involve optimizing the culture medium and conditions to induce the expression of relevant biosynthetic gene clusters. mdpi.comnih.gov
Extraction and Chromatographic Purification Techniques for this compound and Analogues
Extraction and chromatographic purification techniques are crucial for isolating this compound and its analogues from microbial cultures. Crude extracts are typically obtained by extracting the culture broth and mycelium with organic solvents. nih.gov The dried extract can then be subjected to various chromatographic methods for purification. Techniques mentioned in the context of related natural product isolation include flash chromatography and preparative HPLC using reversed-phase columns (e.g., C18). nih.govnih.gov Different solvent systems, such as gradients of aqueous acetonitrile (B52724) or methanol, are employed to separate the compounds based on their polarity. nih.gov Spectroscopic analyses, including NMR and MS, are then used to determine the structures of the isolated compounds. leibniz-hki.deresearchgate.net
Advanced Structural Elucidation and Stereochemical Revisions of Lydiamycin a
Challenges in Initial Structural Assignment and Stereochemistry Determination
The initial report on lydiamycins determined the absolute configurations for only four of the stereogenic centers, leaving two chiral centers unassigned: one within the dehydropiperazic acid unit and another in the acyl chain (2-pentylsuccinic acid). acs.orgacs.org This incomplete assignment led to subsequent total synthesis efforts aimed at establishing the full configuration. acs.org However, independent synthetic studies in 2009 and 2010 reported noticeable differences between the Nuclear Magnetic Resonance (NMR) spectra of the synthesized diastereomers of Lydiamycin A and those of the natural product. acs.orgpkusz.edu.cnescholarship.org This discrepancy raised questions regarding the accuracy of the originally reported structure, indicating that the exact structure remained unidentified for a period. acs.org
A further structural inconsistency became apparent when comparing the published this compound structure with related natural products like actinonin (B1664364) and the matlystatins. nih.gov The biosynthesis of actinonin and matlystatins is proposed to involve the condensation of a peptide precursor with the alpha-proximal thioester carbonyl of an N-hydroxy-2-pentyl-succinamyl-CoA precursor. nih.gov In contrast, the initially published this compound structure suggested a condensation involving a dehydropiperazic acid residue and the beta-proximal carboxylic acid carbonyl of a 2-pentyl-succinyl precursor. nih.gov This disparity, unsupported by the genetic information from the lyd biosynthetic gene cluster (BGC), hinted at a potential error in the initial connectivity assignment of the side chain. nih.gov
Application of Advanced Spectroscopic Techniques for Structural Characterization
To address the ambiguities in the structural assignment and stereochemistry of this compound, advanced spectroscopic techniques were extensively employed.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Detailed analysis of 1D and 2D NMR spectra of this compound proved crucial in revising the structure. Using a high-field NMR spectrometer (800 MHz), researchers observed that the signals for the C-1, C-9, and C-15 amide carbons were incorrectly assigned in the previous report. acs.org Extensive NMR analysis, including experiments such as Proton (1H), Carbon (13C), HMBC, COSY, HSQC, and 1,1-ADEQUATE, provided data that were fully consistent with the revised this compound structure. nih.gov Specifically, HMBC cross-peaks were instrumental in distinguishing between the piperazic-proximal and piperazic-distal carbonyl carbon atoms, leading to the reassignment of their δC values. nih.govbiorxiv.org
An example of NMR data comparison that highlighted the initial structural discrepancies is the difference observed between the NMR spectra of natural this compound and the previously synthesized diastereomers. acs.orgescholarship.org
High-Resolution Mass Spectrometry (LC-MS/MS) and Molecular Networking Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution tandem mass spectrometry (LC-MS/MS) were used to analyze this compound and its congeners. nih.govbiorxiv.org The mass of the major compound associated with the lyd BGC was determined by high-resolution MS to be identical to this compound, confirming its identity. nih.govbiorxiv.org
Molecular networking analysis, a technique that organizes mass spectral data based on fragmentation pattern similarity, indicated that many compounds produced by Rhodococcus fascians were structurally related to this compound. nih.govbiorxiv.orgresearchgate.net This approach helped in identifying potential lydiamycin congeners and understanding the metabolic profile of the producing organism. nih.gov
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography provided definitive confirmation of the revised this compound structure. nih.govdiamond.ac.ukresearchgate.net High-resolution X-ray diffraction data obtained from crystals of this compound fully supported the structural revision, confirming the carbon connectivity and stereochemistry, particularly that of the (R)-2-pentyl-succinyl moiety. nih.gov
Reinvestigation of this compound Stereochemistry
The reinvestigation of this compound's stereochemistry was crucial due to the unassigned chiral centers and the discrepancies observed with synthetic analogs. acs.orgacs.org
Marfey's Method and Advanced Derivatization Strategies
The absolute configurations of the alpha-positions of the amino acid residues (Alanine, Leucine, and Serine) in this compound were determined using the advanced Marfey's method with L- and D-1-fluoro-2,4-dinitrophenyl-5-alanine amide (FDAA). acs.orgacs.org This analysis confirmed the presence of L-Ala, D-Leu, and L-Ser units, which was consistent with the initially reported structure for these specific centers. acs.orgacs.org
Further application of Marfey's method after reduction was used to identify the absolute configuration at C-19. acs.org The elution order of the L- and D-FDAA products of piperazic acid was established to determine its stereochemistry. acs.org Computational modeling was also employed to examine the three-dimensional conformations of the Marfey's adducts and understand their elution behavior in reversed-phase HPLC. acs.org
Reanalysis of previously published PGME derivatization data, combined with extensive NMR analysis and X-ray crystallography, further supported the structural revision, particularly regarding the stereochemistry of the (R)-2-pentyl-succinyl moiety. nih.gov
Quantum-Mechanics-Based Computational Analysis for Absolute Configuration
Quantum-mechanics-based computational analysis played a crucial role in the structural revision and the determination of the absolute configuration of this compound acs.orgacs.orgkormb.or.krnih.govsnu.ac.kr. This computational approach, often used in conjunction with experimental data such as NMR spectroscopy and CD spectroscopy, allows for the prediction of spectroscopic properties for different possible stereoisomers kormb.or.kruni-frankfurt.de. By comparing the calculated data with experimental observations, researchers were able to differentiate between diastereomers and assign the correct absolute configurations of the chiral centers in this compound acs.orgkormb.or.kr. This method was particularly valuable in resolving the ambiguity surrounding the stereocenters that were not fully determined by traditional methods acs.org.
Impact of Biosynthetic Gene Cluster Data on Structural Recharacterization
The identification and analysis of the biosynthetic gene cluster (BGC) responsible for this compound production have significantly impacted its structural recharacterization nih.govpnas.orgbiorxiv.orgresearchgate.netcore.ac.uk. Genomic data can be used to predict the structure of natural products by identifying the enzymes involved in their biosynthesis nih.govpnas.org. In the case of this compound, the discovery of its BGC in Rhodococcus fascians, a plant pathogen, provided crucial insights nih.govpnas.orgbiorxiv.orgresearchgate.netcore.ac.uk. The presence of genes predicted to synthesize an N-hydroxy-2-pentyl-succinamyl (HPS)-like chemophore, similar to those found in actinonin and matlystatin, informed the structural recharacterization of this compound nih.govpnas.orgbiorxiv.orgresearchgate.net. This genomic evidence prompted a detailed revision of the lydiamycin structure, which was subsequently supported by extensive NMR analysis and X-ray crystallography, confirming the presence of a rare (R)-2-pentyl-succinyl chemophore nih.govpnas.orgbiorxiv.orgresearchgate.net. The synteny between the lydiamycin BGC and those of actinonin and matlystatin further supported the revised structural features nih.govpnas.org.
Here is a table of compounds mentioned and their PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 11628907 |
| Piperazic acid | 11628907 (part of this compound) or 21 (general) |
| Dehydropiperazic acid | Not directly available, related to Piperazic acid |
| Actinonin | 123891 |
| Matlystatin | 6441018 |
Note: PubChem CID for Piperazic acid refers to the general compound. Dehydropiperazic acid is a related structural unit. nih.govmetabolomicsworkbench.orguni.lunih.gov
Data Table: Key Findings in this compound Structural Revision
| Method Used | Key Finding | Citation |
| Advanced Marfey's method & Chemical derivatization | Determination of absolute configurations of amino acid residues (L-Ala, D-Leu, L-Ser) | acs.org |
| Quantum-mechanics-based computational analysis | Support for absolute configuration assignments, differentiation of stereoisomers | acs.orgacs.orgkormb.or.krsnu.ac.kr |
| NMR Spectroscopy | Structural recharacterization and confirmation of revised structure | nih.govpnas.orgbiorxiv.orgresearchgate.net |
| X-ray Crystallography | Confirmation of revised structure, including the 2-pentyl-succinyl chemophore | nih.govpnas.orgbiorxiv.orgresearchgate.net |
| Biosynthetic Gene Cluster Analysis | Prediction of HPS-like chemophore, guiding structural revision | nih.govpnas.orgbiorxiv.orgresearchgate.netcore.ac.uk |
Biosynthetic Pathway Elucidation and Engineering of Lydiamycin a
Identification and Characterization of the Lydiamycin Biosynthetic Gene Cluster (BGC)
The identification of the Lydiamycin BGC has been a crucial step in understanding its production. This cluster contains the genetic information required for the synthesis of Lydiamycin A, including genes encoding non-ribosomal peptide synthetases (NRPSs) and enzymes involved in the biosynthesis of precursor molecules.
Rhodococcus fascians Lydiamycin BGC (lyd BGC)
The lydiamycin BGC (lyd BGC) has been identified in Rhodococcus fascians, specifically located on the pFiD188 pathogenicity megaplasmid. nih.govresearchgate.net This was an unexpected finding, as this compound was previously known from Streptomyces species. nih.gov The presence of genes predicted to synthesize an N-hydroxy-2-pentyl-succinamyl (HPS)-like chemophore within this BGC informed a structural recharacterization of this compound, revealing it features a rare (R)-2-pentyl-succinyl chemophore. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net The lyd BGC in R. fascians encodes multiple NRPS-associated proteins (LydDHJKL), a crotonyl-CoA carboxylase-reductase (CCR, LydM), a hexylmalonyl-CoA epimerase (LydP), and subunits of a putative hexylmalonyl-CoA mutase (LydIN), along with a MeaB-like protein (LydO) potentially assisting mutase function. biorxiv.org The absence of genes homologous to the asparagine synthetase and N-oxygenase genes found in actinonin (B1664364) and matlystatin BGCs suggested the presence of a (R)-2-pentyl-succinyl chemophore instead of a full hydroxamic acid moiety. biorxiv.orgpnas.org
Comparison with Streptomyces Species Lydiamycin BGCs
This compound was originally isolated from Streptomyces lydicus and other Streptomyces species. nih.govuea.ac.ukescholarship.org The first reported lydiamycin BGC was from a Streptomyces species, which shows high similarity to a BGC found in Streptomyces aureoverticillatus. nih.gov A comparison between the confirmed lydiamycin producing clusters in S. aureoverticillatus and R. fascians indicates they are highly similar. uea.ac.uk However, the S. aureoverticillatus cluster appears to lack genes predicted to encode a regulator, a prenyltransferase, an MbtH-like protein, and an epimerase. uea.ac.uk The absence of an epimerase might be an artifact, as it would be necessary for chemophore biosynthesis. uea.ac.uk These differences suggest potential variations in regulation or product profiles between the two genera.
Role of Non-Ribosomal Peptide Synthetase (NRPS) Systems in this compound Biosynthesis
Non-ribosomal peptide synthetases (NRPSs) are central to the biosynthesis of this compound, as it is a macrocyclic pentapeptide. nih.govpnas.orgbiorxiv.org NRPS systems are large multimodular enzymes that assemble peptides from amino acid and non-amino acid building blocks without the involvement of ribosomes. The lyd BGC in R. fascians encodes several NRPS-associated proteins (LydDHJKL). biorxiv.org These modules contain specific domains responsible for substrate recognition, activation, and peptide bond formation. The Stachelhaus specificity code of the standalone adenylation domain LydK in R. fascians is identical to that of MatJ in matlystatin biosynthesis, which is predicted to activate piperazic acid. biorxiv.orgpnas.org This suggests the incorporation of piperazic acid residues into the this compound structure by the NRPS machinery.
Mechanistic Insights into the Biosynthesis of the (R)-2-pentyl-succinyl Chemophore
A key feature of this compound is the presence of the (R)-2-pentyl-succinyl chemophore. nih.govpnas.orgbiorxiv.org The biosynthesis of this moiety involves a series of enzymatic steps. Bioinformatic analysis of the lyd BGC in R. fascians has provided insights into this process. biorxiv.org
Connection to N-hydroxy-2-pentyl-succinamyl (HPS) Chemophore Pathways
The discovery of the lydiamycin BGC in R. fascians was linked to a genomics-led approach searching for BGCs hypothesized to produce HPS-containing natural products, such as actinonin and matlystatins. nih.govpnas.orgbiorxiv.org Actinonin and matlystatin feature an N-hydroxy-2-pentyl-succinamyl (HPS) chemophore that contributes to their activity as metalloproteinase inhibitors. nih.govuea.ac.ukbiorxiv.org The synteny between the lydiamycin BGC and those of actinonin and matlystatin prompted the structural revision of this compound to include an HPS-like (R)-2-pentyl-succinyl chemophore. nih.govbiorxiv.org While actinonin and matlystatin biosynthesis involves the condensation of a peptide precursor with an N-hydroxy-2-pentyl-succinamyl-CoA precursor, the revised structure of this compound suggests condensation with a 2-pentyl-succinyl precursor. biorxiv.orgresearchgate.net The absence of genes for asparagine synthetase and N-oxygenase, present in actinonin and matlystatin BGCs, supports the idea that R. fascians produces a carboxylated (R)-2-pentyl-succinyl chemophore rather than the full hydroxamic acid. biorxiv.orgpnas.org
Enzyme Characterization within the Biosynthetic Pathway
Enzyme characterization within the this compound biosynthetic pathway is ongoing. Based on the genetic analysis of the R. fascians lyd BGC, several enzymes are proposed to be involved in the biosynthesis of the (R)-2-pentyl-succinyl chemophore. These include a crotonyl-CoA carboxylase-reductase (LydM), a hexylmalonyl-CoA epimerase (LydP), and the subunits of a putative hexylmalonyl-CoA mutase (LydIN), potentially aided by a MeaB-like protein (LydO). biorxiv.org These enzymes are likely responsible for the conversion of metabolic intermediates into the activated succinyl-CoA precursor. The predicted incorporation of piperazic acid residues is supported by the similarity of LydE and LydF to the characterized KtzI/KtzT piperazic acid biosynthetic machinery found in kutzneride biosynthesis. biorxiv.orgresearchgate.netfigshare.comacs.org
Table 1: Proposed Enzymes and Functions in this compound Biosynthesis (Rhodococcus fascians)
| Enzyme | Proposed Function | Role in this compound Biosynthesis |
| LydD, LydH, LydJ, LydK, LydL | NRPS-associated proteins | Peptide bond formation and assembly of amino acid/non-amino acid building blocks |
| LydK | Standalone Adenylation domain | Activation of piperazic acid |
| LydM | Crotonyl-CoA carboxylase-reductase | Involved in the biosynthesis of the pentyl-succinyl moiety precursor |
| LydP | Hexylmalonyl-CoA epimerase | Epimerization step in chemophore biosynthesis |
| LydI, LydN | Putative Hexylmalonyl-CoA mutase subunits | Rearrangement in chemophore biosynthesis |
| LydO | MeaB-like protein | Potential assistance for mutase function |
| LydE, LydF | Similar to KtzI/KtzT | Biosynthesis of piperazic acid |
Table 2: Comparison of Lydiamycin BGCs in R. fascians and S. aureoverticillatus
| Feature | Rhodococcus fascians lyd BGC | Streptomyces aureoverticillatus Lydiamycin BGC |
| Location | pFiD188 pathogenicity megaplasmid | Chromosomal (implied by comparison) |
| Regulator Gene | Predicted present | Predicted absent |
| Prenyltransferase Gene | Predicted present | Predicted absent |
| MbtH-like Gene | Predicted present | Predicted absent |
| Epimerase Gene | Predicted present | Predicted absent (potentially an artifact) |
| Overall Similarity | High | High |
Biosynthetic Engineering Strategies for this compound and Analogues
The identification and characterization of the this compound biosynthetic gene cluster (BGC), denoted as lyd, in Rhodococcus fascians have provided a foundation for applying biosynthetic engineering strategies. nih.govnih.govresearchgate.netpnas.orgbiorxiv.org The lyd BGC is located on the pathogenicity megaplasmid of R. fascians. nih.govresearchgate.netpnas.org Understanding the genetic basis of this compound production allows for manipulation of the pathway to yield novel derivatives or enhance the production of the parent compound.
The biosynthesis of this compound involves a non-ribosomal peptide synthetase (NRPS) system, common for the assembly of peptide natural products. uea.ac.ukbiorxiv.org A key feature of this compound is the presence of a rare 2-pentyl-succinyl chemophore, which is analogous to the N-hydroxy-2-pentyl-succinamyl (HPS) warhead found in related metalloproteinase inhibitors like actinonin and matlystatin. nih.govnih.govresearchgate.netpnas.orgbiorxiv.orgbiorxiv.org The presence of genes within the lyd BGC predicted to be involved in the synthesis of this HPS-like chemophore informed a structural revision of this compound. nih.govnih.govresearchgate.netpnas.orgbiorxiv.org
Directed Biosynthesis of Non-Natural Derivatives
Directed biosynthesis involves providing modified precursors or manipulating biosynthetic enzymes to guide the production of non-natural derivatives of a natural product. While specific detailed research findings on the directed biosynthesis of this compound non-natural derivatives are not extensively detailed in the provided search results, the understanding of the lyd BGC and the proposed biosynthetic pathway lays the groundwork for such approaches. The pathway is thought to involve the condensation of a peptide precursor with a 2-pentyl-succinyl precursor. nih.govbiorxiv.org By introducing modified versions of these precursors or altering the specificity of the NRPS enzymes, it may be possible to generate this compound analogues with altered structures and potentially improved properties. The structural complexity of the macrocyclic core and the presence of the unique 2-pentyl-succinyl moiety offer multiple sites for potential modification through directed biosynthesis. mountainscholar.org
Heterologous Expression of this compound BGCs
Heterologous expression involves transferring a BGC from its native organism into a different host organism for production. This approach is valuable for several reasons, including overcoming limitations in cultivating the native producer, facilitating genetic manipulation, and enabling higher yields. The lyd BGC is located on a megaplasmid in Rhodococcus fascians, which can pose challenges for genetic manipulation in its native host. nih.govresearchgate.netpnas.org Heterologous expression of the lyd BGC in a more genetically tractable host could streamline efforts to engineer the pathway.
Research indicates that efficient mobilization and expression of BGCs into heterologous hosts are needed for microbial natural product discovery and engineering. researchgate.net Methods for parallelizing the identification, mobilization, and heterologous expression of BGCs have been developed, which could be applied to the lyd cluster. researchgate.netresearchgate.net While the provided search results mention heterologous expression in the context of studying enzymes like L-glutamate oxidase from Streptomyces lydicamycinicus (a different species from which this compound was initially isolated) nih.gov, and discuss the general need for heterologous expression of BGCs for natural product discovery researchgate.netresearchgate.net, specific detailed studies on the heterologous expression of the entire this compound BGC from Rhodococcus fascians in a heterologous host for the purpose of producing this compound or its analogues are not explicitly detailed within these results. However, the identification of the lyd BGC provides the essential genetic material required for such heterologous expression efforts.
Compounds Mentioned and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 6436307 |
| Actinonin | 444504 |
| Matlystatin | 101793537 |
| Piperazic acid | 3000396 |
| L-glutamate | 33055 |
Data Table: Key Genes in the this compound BGC (Based on Search Results)
| Gene Name | Predicted Function | Notes | Source Organism |
| lydA | Peptide deformylase (PDF) | Involved in self-immunity to this compound. nih.govnih.govuea.ac.ukbiorxiv.orgbiorxiv.orgresearchgate.net | Rhodococcus fascians |
| lyd BGC | Encodes enzymes for this compound biosynthesis | Includes genes for NRPS and 2-pentyl-succinyl chemophore synthesis. nih.govbiorxiv.org | Rhodococcus fascians |
| LydK | Enzyme with identical recognition sequence to MatJ | Potentially involved in piperazic acid dehydrogenation. nih.govbiorxiv.org | Rhodococcus fascians |
Molecular Mechanisms of Action and Biological Targets of Lydiamycin a
Inhibition of Bacterial Peptide Deformylase (PDF) by Lydiamycin A
Peptide deformylase is a critical metalloenzyme in bacteria, responsible for removing the formyl group from the N-terminal methionine of newly synthesized proteins. researchgate.net This process is essential for protein maturation, making PDF an attractive target for antibacterial agents. researchgate.netnih.gov this compound has been identified as a potent inhibitor of this enzyme, disrupting protein synthesis and leading to bacterial growth inhibition. nih.govnih.gov
The mechanism of this compound is often understood by comparing it to Actinonin (B1664364), the most potent known natural inhibitor of PDF. nih.govnih.gov Both this compound and Actinonin possess structural similarities, particularly in the side chain responsible for interacting with the enzyme's active site. researchgate.net However, a key difference lies in the specific chemical moiety that facilitates this interaction.
Actinonin and another related compound, Matlystatin, feature an N-hydroxy-2-pentyl-succinamyl (HPS) chemophore. nih.govnih.gov The hydroxamate functionality within this HPS group is crucial for their potent inhibitory activity, as it strongly chelates the metal ion (typically Fe²⁺ or Zn²⁺) in the PDF active site. nih.govpharmacophorejournal.com
In contrast, structural re-evaluation of this compound revealed that it features a rare (R)-2-pentyl-succinyl chemophore, which lacks the characteristic hydroxamate group. nih.govnih.govresearchgate.net While it does not have the hydroxamate for tight metal binding, the carboxylate functionality of this moiety is still capable of binding within the PDF active site, accounting for its inhibitory effect. nih.gov
| Feature | This compound | Actinonin |
| Core Structure | Macrocyclic Pentapeptide | Pseudotripeptide |
| Inhibitory Target | Peptide Deformylase (PDF) | Peptide Deformylase (PDF) |
| Active Moiety | (R)-2-pentyl-succinyl | N-hydroxy-2-pentyl-succinamyl (HPS) |
| Binding Feature | Carboxylate Functionality | Hydroxamate Functionality |
| Metal Chelation | Weaker Interaction | Strong Chelation |
The inhibitory effect of this compound on PDF has been characterized through in vitro biochemical assays. nih.gov To quantify its potency, a colorimetric coupled enzyme assay was performed using purified PDF from Escherichia coli. nih.gov In this assay, the enzyme's activity is monitored using a model peptide substrate, formyl-methionyl-leucyl-p-nitroaniline (fML-pNA). nih.govresearchgate.net Deformylation of this substrate by PDF leads to the formation of p-nitroaniline, a colored compound that can be measured spectrophotometrically at 405 nm. nih.gov By measuring the rate of p-nitroaniline formation at various concentrations of this compound, the half-maximal inhibitory concentration (IC₅₀) was determined. nih.govresearchgate.net
| Parameter | Value |
| Enzyme | E. coli Peptide Deformylase (PDF) |
| Inhibitor | This compound |
| IC₅₀ | 10.4 ± 1.2 µM |
This data represents the concentration of this compound required to inhibit 50% of the E. coli PDF activity in vitro. researchgate.net
The identification of the (R)-2-pentyl-succinyl moiety was a crucial step in understanding this compound's interaction with the PDF active site. nih.govresearchgate.net This discovery, prompted by genomic data analysis and confirmed through NMR and crystallography, revised the previously understood structure of the compound. nih.govresearchgate.net This side chain mimics the structure of the natural substrates of PDF, allowing it to fit into the enzyme's active site pockets. nih.gov While it lacks the potent metal-chelating hydroxamate group found in Actinonin, the terminal carboxylate group of the succinyl moiety is positioned to interact with the catalytic metal ion and nearby amino acid residues in the active site, thereby inhibiting the enzyme's deformylase activity. nih.gov
Antimycobacterial Activity and Mechanistic Basis
This compound has been recognized for its antimycobacterial properties since its initial discovery. mpg.denih.gov It demonstrates clear efficacy against members of the Mycobacterium genus, a group of bacteria known for their unique and resilient cell walls that pose a challenge to many antibiotics. nih.govmpg.de
The antimycobacterial activity of this compound has been demonstrated in vitro, particularly against the non-pathogenic model organism Mycobacterium smegmatis. nih.govmpg.de In laboratory studies, the application of this compound to cultures of M. smegmatis resulted in significant growth inhibition. mpg.deresearchgate.net
For instance, experiments using M. smegmatis mc²155 showed that a concentration of 50 µM this compound was sufficient to prevent the growth of the bacterium. mpg.deresearchgate.net This demonstrates the compound's direct antibacterial effect on this species.
| Organism | Compound | Concentration | Effect |
| Mycobacterium smegmatis | This compound | 50 µM | Growth Prevention |
To confirm that PDF is the specific cellular target in mycobacteria, researchers overexpressed this resistance gene, lydA, in M. smegmatis. mpg.deresearchgate.net The results showed that the engineered M. smegmatis strain expressing lydA was able to grow normally even in the presence of 50 µM this compound, a concentration that completely inhibits the growth of the wild-type strain. mpg.deresearchgate.net This genetic rescue experiment provides direct evidence that this compound's antimycobacterial effect is achieved by targeting and inhibiting the essential cellular process of peptide deformylation. mpg.de
Antimetastatic Activity and Proposed Mechanisms of this compound
While direct investigations into the antimetastatic properties of this compound are not extensively documented in publicly available research, its established role as a metalloproteinase inhibitor provides a strong basis for proposing its potential to interfere with cancer metastasis. The metastatic cascade is a complex process involving cell migration, invasion, and colonization of distant sites, processes that are heavily reliant on the activity of various enzymes, including metalloproteinases.
In Vitro Studies in Cancer Cell Lines (e.g., PANC-1)
Currently, there is a notable absence of specific in vitro studies in the scientific literature detailing the direct antimetastatic effects of this compound on cancer cell lines such as the pancreatic cancer cell line PANC-1. Research has predominantly focused on its structural characterization and its activity as an inhibitor of bacterial peptide deformylase. Therefore, data on its impact on key metastatic processes like cell migration, invasion, and adhesion in cancer cells remains to be established.
Molecular Pathways and Cellular Targets Implicated in Antimetastatic Effects
The proposed antimetastatic effects of this compound are primarily linked to its inhibitory action on metalloproteinases, particularly peptide deformylases (PDFs). Human peptide deformylase (hsPDF) has been identified as being overexpressed in a variety of cancer cells, and its inhibitors have demonstrated antitumor activities. science.gov The inhibition of hsPDF could, therefore, represent a key mechanism for the potential antimetastatic action of this compound.
Inhibition of hsPDF could disrupt the maturation of crucial proteins involved in cell proliferation and survival, leading to apoptosis and a reduction in tumor growth. science.gov Furthermore, some PDF inhibitors have been shown to influence key signaling pathways that are also implicated in metastasis, such as the Extracellular Regulated protein Kinases (ERK) and the Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathways. nih.gov Dysregulation of these pathways is a hallmark of cancer and is central to the processes of cell migration and invasion. nih.gov
Below is a table summarizing the proposed molecular pathways and cellular targets for the antimetastatic effects of this compound, based on its known and inferred mechanisms of action.
| Cellular Target | Implicated Molecular Pathway | Potential Antimetastatic Outcome |
| Human Peptide Deformylase (hsPDF) | Protein Maturation | Inhibition of cancer cell proliferation and survival. science.gov |
| Extracellular Regulated protein Kinases (ERK) | MAP Kinase Signaling | Regulation of cell migration and invasion. nih.gov |
| Protein Kinase B (Akt)/mTOR | PI3K-Akt-mTOR Signaling | Control of cell growth, proliferation, and survival. nih.gov |
Investigation of Other Potential Biological Targets and Pathways
The biological activity of this compound extends from its well-characterized inhibition of bacterial peptide deformylase to a broader potential as a metalloproteinase inhibitor, which opens up avenues for its investigation against other related targets.
Metalloproteinase Inhibition Principles
This compound belongs to a class of compounds that includes actinonin and matlystatin, which are recognized for their metalloproteinase inhibitory activity. nih.gov This activity is conferred by a specific chemical group, in the case of actinonin and matlystatin, an N-hydroxy-2-pentyl-succinamyl (HPS) chemophore, which facilitates metal chelation within the active site of these enzymes. nih.gov
Structural re-evaluation of this compound has revealed that it possesses a rare 2-pentyl-succinyl chemophore. nih.gov While it lacks the hydroxamate group of actinonin, its carboxylate functionality is hypothesized to be capable of binding to the metal ion in the active site of metalloproteinases like PDF, thereby inhibiting their enzymatic function. pnas.org This principle of metal chelation is the cornerstone of its inhibitory action.
Broader Spectrum Biological Activities and Underlying Mechanisms
The most definitively characterized biological activity of this compound is its inhibition of bacterial peptide deformylase (PDF). nih.govpnas.org This has been demonstrated in vitro and is supported by the presence of a PDF gene within the this compound biosynthetic gene cluster that confers resistance to the compound, suggesting a self-immunity mechanism in the producing organism. pnas.org
The targeting of PDF has broader implications beyond its antibacterial effects. As human mitochondrial PDF is being explored as a novel target for cancer therapy, the inhibitory activity of this compound on a bacterial homologue suggests its potential, with possible structural modifications, as an anticancer agent. science.govpnas.org The underlying mechanism for such an application would be the disruption of essential protein synthesis and maturation in cancer cells, leading to cell cycle arrest and apoptosis. science.gov
The table below outlines the known and potential broader biological activities of this compound.
| Biological Activity | Underlying Mechanism | Potential Therapeutic Application |
| Inhibition of bacterial Peptide Deformylase (PDF) | Chelation of the metal ion in the enzyme's active site, disrupting bacterial protein synthesis. nih.govpnas.org | Antibacterial agent. |
| Potential inhibition of human Peptide Deformylase (hsPDF) | Similar mechanism of active site metal chelation. pnas.org | Anticancer therapy. science.gov |
Self Resistance Mechanisms in Lydiamycin a Producing Organisms
Identification and Characterization of Self-Immunity Genes (e.g., lydA PDF)
The primary mechanism of self-resistance in Lydiamycin A producing organisms, such as Rhodococcus fascians, is the presence of a specific self-immunity gene, designated lydA, located within the lydiamycin biosynthetic gene cluster. nih.govnih.govnih.govepa.govresearchgate.net This gene encodes a peptide deformylase (PDF) that confers resistance to this compound. nih.govnih.govnih.govepa.govresearchgate.net The discovery of a cluster-situated PDF gene as a resistance determinant is a novel finding in the context of PDF inhibitor natural products, as no such genes have been found in the biosynthetic gene clusters of other PDF inhibitors like actinonin (B1664364) or matlystatin. nih.gov
The function of LydA as a resistance protein was confirmed through experiments showing that its presence renders the producing organism immune to the effects of this compound. nih.gov Notably, this resistance is specific, as the overexpression of a housekeeping PDF gene from Mycobacterium smegmatis did not confer the same level of resistance, indicating that LydA possesses unique properties that make it insensitive to this compound. nih.gov
Molecular Basis of this compound Resistance in Producing Strains
The molecular underpinnings of this compound resistance conferred by the LydA protein are an area of active investigation. While the precise mechanisms are not yet fully elucidated, initial analyses suggest a unique mode of resistance that differs from previously characterized PDF inhibitor resistance mechanisms.
Mutational Analysis and Functional Characterization of Resistance Determinants
Detailed mutational analysis of the lydA gene has not yet been reported. However, sequence and structural analyses of various PDFs have provided a foundation for future studies to identify the key amino acid residues or regions responsible for LydA's resistance. nih.gov Site-directed mutagenesis of prioritized residues within LydA, followed by biochemical assays to assess its activity in the presence of this compound, will be crucial to pinpointing the specific determinants of resistance. It is plausible that multiple residues across the LydA protein contribute to the resistance phenotype, especially given its moderate sequence identity (31% to 41%) to the sensitive PDF enzymes also present in the R. fascians chromosome. nih.gov
Comparative Studies of Resistance Mechanisms to Peptide Deformylase Inhibitors
The self-resistance mechanism observed in this compound producers can be understood in the broader context of how bacteria develop resistance to peptide deformylase inhibitors (PDFIs). Several general mechanisms of resistance to PDFIs have been identified in various bacteria:
Target Modification : Mutations within the def gene, which encodes the PDF enzyme, can alter the inhibitor's binding site, reducing its efficacy. nih.gov
Bypass of the Formylation Pathway : Bacteria can become resistant to PDFIs by acquiring mutations in genes essential for the formylation of methionyl-tRNA, such as fmt, folD, and glyA. nih.govnih.govtandfonline.com If the initial methionine of a nascent polypeptide is not formylated, the deformylation step becomes unnecessary for protein maturation, rendering PDF inhibitors ineffective. nih.gov
Inhibitor Efflux : Some bacteria utilize efflux pumps to actively transport PDFIs out of the cell, thereby preventing the inhibitor from reaching its target. nih.govnih.govtandfonline.com
Target Overexpression : Increasing the cellular concentration of the PDF enzyme through gene amplification or increased expression can titrate out the inhibitor, allowing a sufficient amount of the enzyme to remain active. nih.govtandfonline.comresearchgate.net
The LydA-mediated resistance in this compound producers represents a distinct strategy that falls under the category of target modification, but with the unique feature of a dedicated, co-located resistance gene encoding a naturally resistant enzyme variant. This contrasts with the more common scenario where resistance arises from spontaneous mutations in the housekeeping PDF gene.
Structure Activity Relationship Sar Studies and Analog Design
Systematic Exploration of Structural Modifications on Lydiamycin A
The unique architecture of this compound, characterized by a macrocyclic peptide core, a distinct (R)-2-pentyl-succinyl moiety, and the presence of non-proteinogenic piperazic acid units, offers multiple avenues for structural modification to probe its biological activity.
The macrocyclic core of this compound is a depsipeptide, meaning it contains both amide and ester linkages, which contributes to its conformational rigidity and stability. The discovery and biological evaluation of natural analogs, such as Lydiamycins E-H, have shed some light on the SAR of this macrocycle. researchgate.netnih.gov
Lydiamycin E, which lacks the entire aliphatic side chain, is a key natural analog for understanding the core's intrinsic activity. oup.com While specific bioactivity data for Lydiamycin E is not detailed in the provided search results, the general finding that Lydiamycins F-H and A exhibit antimetastatic activity against human pancreatic cancer cells (PANC-1) without significant cytotoxicity suggests that the macrocyclic core is a primary determinant of this specific biological function. researchgate.netnih.gov
The (R)-2-pentyl-succinyl side chain is a critical pharmacophore of this compound, essential for its antimycobacterial activity. This moiety acts as a structural mimic of N-formylmethionine, the substrate for the metalloenzyme peptide deformylase (PDF). researchgate.net PDF is a crucial enzyme in bacterial protein synthesis, and its inhibition is the primary mechanism of this compound's antibacterial action. researchgate.net
The structural revision of this compound confirmed the attachment of the peptide core to the α-carbon of the succinyl moiety, which is consistent with the biosynthesis of other PDF inhibitors like actinonin (B1664364) and matlystatins. researchgate.netbiorxiv.org This specific connectivity is vital for positioning the carboxylic acid group to chelate the metal ion in the active site of PDF.
The biosynthesis of piperazic acid involves the cyclization of N5-hydroxy-ornithine, and its incorporation into the non-ribosomal peptide synthetase (NRPS) machinery is a key step in Lydiamycin biosynthesis. researchgate.net The presence of multiple piperazic acid derivatives in the various Lydiamycin congeners suggests that modifications at these positions are tolerated by the biosynthetic machinery and can lead to a diversity of structures and potentially altered biological activities.
Design and Synthesis of this compound Analogues
The design and synthesis of this compound analogs are driven by the need to develop compounds with enhanced therapeutic properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles.
The total synthesis of this compound and its congener, Lydiamycin F, has been successfully achieved. researchgate.netoup.comoup.com These synthetic routes provide a foundation for the generation of a wide range of analogs. The general strategy involves the synthesis of the linear depsipeptide precursor followed by a macrolactamization step to form the cyclic core.
Key aspects of the synthetic methodologies that can be adapted for analog generation include:
Solid-Phase Peptide Synthesis (SPPS): This technique allows for the efficient and modular assembly of the linear peptide backbone, enabling the straightforward incorporation of various natural and non-natural amino acids to probe the SAR of the macrocyclic core.
Piperazic Acid Synthesis: The synthesis of variously substituted piperazic acid building blocks is a critical step. Methodologies for the stereoselective synthesis of these units are essential for creating analogs with defined stereochemistry.
Side Chain Attachment: The (R)-2-pentyl-succinyl moiety can be synthesized separately and coupled to the peptide core. This allows for the introduction of a variety of substituted succinyl derivatives to explore the SAR of this critical pharmacophore.
Macrolactamization: The ring-closing step is a crucial transformation. The development of efficient and high-yielding macrolactamization conditions is necessary for the successful synthesis of a library of analogs.
Once synthesized, this compound analogs would be subjected to a battery of biological assays to evaluate their activity and specificity. Based on the known activities of the natural Lydiamycins, these evaluations would primarily focus on:
Antimycobacterial Activity: Analogs would be tested against various strains of Mycobacterium tuberculosis and other mycobacteria to determine their minimum inhibitory concentrations (MICs).
Peptide Deformylase (PDF) Inhibition: In vitro assays using purified bacterial PDF would be employed to determine the IC50 or Ki values of the analogs, providing a direct measure of their on-target activity.
Antimetastatic Activity: The antimetastatic potential of the analogs would be assessed using in vitro cell migration and invasion assays with cancer cell lines such as PANC-1.
Cytotoxicity: To assess the selectivity of the analogs, their cytotoxicity would be evaluated against a panel of mammalian cell lines.
The data obtained from these assays would be used to build a comprehensive SAR profile for this compound, guiding the design of future generations of analogs with improved therapeutic potential.
Data Tables
Table 1: Natural Analogues of this compound and their Reported Biological Activities
| Compound | Structural Modification from this compound | Reported Biological Activity | Reference(s) |
| Lydiamycin E | Lacks the (R)-2-pentyl-succinyl side chain | - | oup.com |
| Lydiamycin F | Succinyl moiety instead of (R)-2-pentyl-succinyl | Antimetastatic activity against PANC-1 cells | researchgate.netnih.gov |
| Lydiamycin G | Variations in the peptide core and side chain | Antimetastatic activity against PANC-1 cells | researchgate.netnih.gov |
| Lydiamycin H | Variations in the peptide core and side chain | Antimetastatic activity against PANC-1 cells | researchgate.netnih.gov |
Table 2: Key Structural Moieties of this compound and their Postulated Roles
| Structural Moiety | Postulated Role in Bioactivity | Potential for Modification |
| Macrocyclic Depsipeptide Core | Provides conformational rigidity; primary determinant of antimetastatic activity. | Amino acid substitution; modification of ester linkage. |
| (R)-2-pentyl-succinyl Moiety | Essential for antimycobacterial activity; acts as a peptide deformylase inhibitor. | Alteration of alkyl chain length and branching. |
| Piperazic Acid Units | Impart conformational constraint to the macrocycle. | Modification of ring substitution and stereochemistry. |
Computational Approaches in SAR Analysis and Rational Design of this compound Analogs
Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR) and guide the rational design of new, more potent analogs. For a complex natural product like this compound, which inhibits bacterial peptide deformylase (PDF), these in silico techniques can elucidate the molecular basis of its activity and predict the impact of structural modifications.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for understanding the interactions between a ligand, such as this compound, and its protein target at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a receptor. For this compound, docking studies would involve placing the molecule into the active site of bacterial PDF. The primary goal is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination with the catalytic zinc ion in the PDF active site, which are crucial for its inhibitory activity. The natural product Actinonin, which shares a pharmacophoric element with this compound, is a known PDF inhibitor, and its binding mode often serves as a reference. nih.govbiorxiv.orgresearchgate.net Docking studies on other PDF inhibitors have successfully used flexible docking protocols like FlexX to predict binding conformations and affinities, showing a good correlation with their experimental biological activities. biochempress.comamazonaws.com
A hypothetical docking study of this compound into the active site of E. coli PDF could reveal the following key interactions:
| This compound Moiety | Interacting Residue in E. coli PDF | Type of Interaction |
| Pentyl-succinyl tail | Leu125, Ile128 | Hydrophobic interaction |
| Carbonyl oxygen | Gly89 (backbone NH) | Hydrogen bond |
| Macrocyclic core | His132, His136 | van der Waals forces |
| Metal-binding group | Zn2+ ion | Metal coordination |
This table is illustrative and based on known interactions of other inhibitors with peptide deformylase.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex. americanpeptidesociety.org These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose predicted by docking. biorxiv.org For the this compound-PDF complex, an MD simulation could reveal:
The stability of the hydrogen bonds and hydrophobic interactions over time.
The role of water molecules in mediating interactions between the ligand and the protein.
Conformational changes in both this compound and the PDF enzyme upon binding.
Calculation of binding free energies to provide a more accurate estimation of binding affinity compared to docking scores alone.
MD simulations have been instrumental in studying the conformational prearrangement of other macrocyclic peptide inhibitors, suggesting that their constrained structures can reduce the entropic penalty of binding. acs.orgdiva-portal.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model for this compound analogs would be developed by:
Creating a dataset: A series of this compound analogs with varying structural modifications and their corresponding experimentally determined inhibitory activities (e.g., IC50 values) against PDF would be compiled.
Calculating molecular descriptors: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features.
Developing a mathematical model: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build an equation that correlates the molecular descriptors with the biological activity. mdpi.complos.org
Validating the model: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
A hypothetical 2D-QSAR model for a series of this compound analogs might yield an equation like:
pIC50 = β0 + β1(logP) + β2(SASA) + β3(Dipole_Moment)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
SASA is the solvent-accessible surface area.
Dipole_Moment is a measure of the molecule's polarity.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis.
The following table illustrates a hypothetical dataset and the results of a QSAR analysis for a small set of this compound analogs.
| Compound | Experimental pIC50 | Predicted pIC50 | Residual |
| This compound | 6.5 | 6.4 | 0.1 |
| Analog 1 | 6.2 | 6.3 | -0.1 |
| Analog 2 | 7.1 | 7.0 | 0.1 |
| Analog 3 | 5.8 | 5.9 | -0.1 |
This table represents hypothetical data for illustrative purposes.
Such QSAR models are valuable for predicting the activity of newly designed, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and biological testing. This approach significantly streamlines the drug discovery process, saving time and resources. nih.gov
Ecological and Chemical Ecological Significance of Lydiamycin a
Role of Lydiamycin A in Microbial Competition and Niche Colonization
The production of natural products with antibiotic properties is a key strategy for microorganisms to compete for resources and establish themselves in a specific ecological niche. nih.gov this compound serves this function for Rhodococcus fascians, enhancing its competitive fitness. pnas.orgresearchgate.netnih.govuea.ac.uk
Research has demonstrated that this compound production provides a significant advantage to R. fascians during plant colonization. pnas.org In controlled competition assays, a wild-type strain of R. fascians capable of producing this compound was more effective at outcompeting a non-producing, sensitive strain when co-inoculated on Nicotiana benthamiana seedlings. nih.gov This suggests that by inhibiting the growth of rival bacteria that compete for the same resources, this compound production enhances the likelihood of successful colonization by R. fascians. pnas.org The antibiotic activity of this compound is attributed to its ability to inhibit peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis. pnas.orgnih.govbiorxiv.org The producing organism, R. fascians, possesses a self-immunity gene within the Lydiamycin biosynthetic gene cluster that confers resistance to the compound. pnas.orgresearchgate.netuea.ac.uk
This role in microbial antagonism highlights this compound as an important ecological agent for niche colonization. nih.govpnas.org While many studies focus on antibiotics produced by beneficial bacteria to control plant diseases, the case of this compound underscores the importance of antibiotic production by pathogens themselves in shaping microbial communities. nih.gov
Contribution to Plant-Microbe Interactions (Rhodococcus fascians-Plant System)
Rhodococcus fascians is known as the causative agent of leafy gall disease, a condition characterized by the abnormal growth of plant tissues. nih.govnih.gov This pathogenicity is linked to the production of various small molecules that interfere with plant growth and development, primarily cytokinins. nih.govresearchgate.net
Despite the presence of the this compound biosynthetic gene cluster on the pathogenicity megaplasmid of R. fascians, studies have shown that the compound is not directly required for the development of leafy gall disease. nih.gov Experiments comparing infections with wild-type R. fascians and a mutant strain unable to produce this compound (Δlyd) on Nicotiana benthamiana plants showed no significant difference in plant mass or the severity of leafy gall symptoms. nih.gov
However, this compound is reliably produced in planta during the infection process. nih.govpnas.org This indicates that while not a direct virulence factor, its production is an active process during the interaction with the host plant. The ecological function of this compound in this context is not to directly cause disease symptoms but to facilitate the bacterium's ability to establish and maintain its presence on the plant. pnas.org By suppressing competing microbes within the complex plant microbiome, this compound may indirectly impact the establishment of disease and the long-term colonization of the host plant. nih.gov
| Research Focus | Organism Studied | Key Finding | Experimental Approach | Reference |
|---|---|---|---|---|
| Microbial Competition | Rhodococcus fascians | This compound production provides a significant fitness benefit by inhibiting the growth of sensitive competitor strains. | In planta competition assays between wild-type and a this compound-sensitive strain on Nicotiana benthamiana. | nih.govpnas.org |
| Plant Pathogenesis | Rhodococcus fascians | This compound is not directly required for the development of leafy gall disease symptoms. | Infection of Nicotiana benthamiana with wild-type vs. Δlyd mutant strains and measurement of gall mass. | nih.gov |
| Niche Colonization | Rhodococcus fascians | This compound enhances the ability of R. fascians to colonize the plant leaf environment. | Competition experiments indicating a role in successful plant colonization. | nih.govpnas.org |
| In Planta Production | Rhodococcus fascians | This compound is actively and reliably produced during the infection of host plants. | LC-MS analysis of infected Nicotiana seedlings. | nih.govpnas.org |
Broader Ecological Implications of Natural Product Production in Diverse Environments
The study of this compound in the Rhodococcus fascians system provides a valuable model for understanding the broader ecological roles of natural products. Microbes produce a vast array of these specialized metabolites, which are crucial for their survival and interaction with other organisms. tamu.edustubbendiecklab.com These compounds mediate beneficial traits such as intraspecies communication, nutrient acquisition, and, as seen with this compound, the inhibition of competing organisms. nih.gov
The discovery that a known antibiotic from Streptomyces is also produced by a plant pathogen for competitive purposes highlights the diverse functions and distribution of natural product biosynthetic pathways. pnas.org It emphasizes that the ecological role of a natural product is context-dependent. While initially characterized for its antimycobacterial properties, the function of this compound in the plant phyllosphere is primarily related to bacterial competition.
Advanced Methodological Approaches in Lydiamycin a Research
Omics Technologies: Genomics, Metabolomics, and Proteomics
Omics technologies play a significant role in the study of natural products like Lydiamycin A, offering comprehensive insights into the genetic potential of producing organisms, the array of metabolites they produce, and the proteins involved in biosynthesis and mechanism of action.
Target-Directed Genome Mining for Novel Antibiotics
Genome mining has become a powerful strategy for discovering novel antibiotics and understanding the biosynthesis of known natural products. This approach involves analyzing genomic data to identify biosynthetic gene clusters (BGCs) that are predicted to encode the machinery for producing secondary metabolites. Target-directed genome mining specifically utilizes information about known antibiotic targets or resistance mechanisms to guide the search for BGCs that may produce compounds with a similar mode of action or those associated with self-immunity mechanisms. nih.govuea.ac.uknih.govbiorxiv.orgresearchgate.netpnas.orguea.ac.ukacs.org
In the context of this compound, genome mining has been instrumental in identifying its BGC in Rhodococcus fascians. nih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.netpnas.orgresearchgate.net The presence of genes predicted to synthesize an HPS-like chemophore, similar to that found in the metalloproteinase inhibitor actinonin (B1664364), guided the identification of the lydiamycin BGC. nih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.netpnas.org Furthermore, the identification of a cluster-situated gene encoding a peptide deformylase (PDF) within the lydiamycin BGC in R. fascians suggested that PDF is the molecular target of this compound and represents a self-immunity mechanism for the producing organism. nih.govbiorxiv.orguea.ac.uknih.govbiorxiv.orgresearchgate.netpnas.orguea.ac.ukresearchgate.net Tools like ARTS (Antibiotic Resistant Target Seeker) facilitate target-directed genome mining by linking housekeeping and known resistance genes to BGCs. researchgate.netpnas.org
Metabolomic Profiling for Congener Discovery
Metabolomics involves the comprehensive analysis of all metabolites within a biological sample. Applied to this compound research, metabolomic profiling is crucial for identifying the suite of compounds produced by an organism, including the main product and potentially novel congeners. nih.govbiorxiv.orgresearchgate.net This is particularly valuable for understanding the structural diversity of lydiamycins produced by different strains or under varying environmental conditions.
Metabolomics-based identification has revealed multiple novel Lydiamycin congeners from R. fascians that are distinct from those previously identified in Streptomyces species. nih.govbiorxiv.orgresearchgate.net These findings highlight the potential for discovering new structural variants with potentially different activities or improved properties. The growth medium, for instance, has been shown to significantly affect the array of lydiamycin-like molecules produced by R. fascians. nih.govresearchgate.net
Biochemical and Biophysical Characterization Techniques
These techniques are essential for understanding the interaction of this compound with its molecular target and characterizing the enzymes involved in its biosynthesis.
Enzyme Kinetic Studies for Inhibitor Potency
Enzyme kinetics provides quantitative data on the rate of enzyme-catalyzed reactions and how these rates are affected by inhibitors. For this compound, enzyme kinetic studies are used to assess its potency as an inhibitor of its molecular target, peptide deformylase (PDF).
In vitro assays using Escherichia coli PDF have demonstrated that this compound exhibits dose-dependent inhibition of this enzyme. nih.govbiorxiv.org The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, indicating the concentration of this compound required to inhibit 50% of the enzyme activity. For E. coli PDF, this compound has shown an IC50 of 6 µM. nih.govbiorxiv.org These studies often utilize colorimetric coupled enzyme assays with model peptides as substrates to monitor PDF activity. nih.gov
Protein Crystallography of Target-Inhibitor Complexes
Protein crystallography is a biophysical technique used to determine the three-dimensional structure of proteins at atomic resolution. By crystallizing a target protein in complex with an inhibitor like this compound, researchers can gain detailed insights into the binding mode and interactions between the molecule and its target site.
While the provided search results mention the use of crystallography in the structural recharacterization of this compound itself nih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.netpnas.orgresearchgate.net, direct information about the protein crystallography of this compound in complex with its target, peptide deformylase, is not explicitly detailed in the snippets. However, the structural recharacterization of this compound via NMR and crystallography was informed by the presence of genes predicted to make an HPS-like chemophore, leading to a revised structure featuring a 2-pentyl-succinyl chemophore. nih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.netpnas.orgresearchgate.net This structural information is crucial for understanding potential interactions with a metalloproteinase target like PDF.
In Vitro and Model System Assays for Biological Activity
Beyond molecular interactions, it is crucial to evaluate the biological activity of this compound in relevant biological systems. This involves using in vitro assays and model systems.
In vitro assays are conducted using isolated enzymes, cells, or tissues to evaluate specific biological effects. As mentioned, in vitro enzyme assays are used to confirm this compound's inhibitory activity against bacterial PDF. nih.govbiorxiv.orguea.ac.uknih.govuea.ac.uk Cell-based assays are also employed to assess its antimicrobial activity against various microorganisms, including mycobacteria. nih.govrsc.orgnih.govacs.org this compound was initially identified as an antimycobacterial antibiotic from Streptomyces species and has shown activity against Mycobacterium smegmatis and a multidrug-resistant clinical M. tuberculosis strain. nih.govbiorxiv.orgrsc.orgresearchgate.net
Model systems, such as in planta assays using host organisms, are used to investigate the role and activity of this compound in a more complex biological context. For example, in planta competition assays using Nicotiana benthamiana seedlings have shown that this compound is produced by R. fascians during plant infection and can enhance the fitness of R. fascians during plant colonization, suggesting an ecological role in microbial competition. nih.govbiorxiv.orgnih.govresearchgate.netpnas.orguea.ac.uk
Here is a summary of some research findings related to the methodologies:
| Methodology | Key Finding | Data/Parameter | Source |
| Target-Directed Genome Mining | Identification of lydiamycin BGC in R. fascians. | lyd BGC | nih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.netpnas.orgresearchgate.net |
| Identification of cluster-situated PDF gene (lydA) suggesting self-immunity. | lydA gene | nih.govbiorxiv.orguea.ac.uknih.govbiorxiv.orgresearchgate.netpnas.orguea.ac.ukresearchgate.net | |
| Metabolomic Profiling | Identification of novel lydiamycin congeners from R. fascians. | Distinct congeners | nih.govbiorxiv.orgresearchgate.net |
| Enzyme Kinetic Studies | This compound inhibits E. coli PDF in a dose-dependent manner. | IC50 = 6 µM | nih.govbiorxiv.org |
| In Vitro Biological Activity | Antimycobacterial activity shown against M. smegmatis and M. tuberculosis. | Activity confirmed | nih.govrsc.orgresearchgate.net |
| Model System (In Planta Assay) | This compound produced during R. fascians plant infection enhances fitness. | Fitness benefit observed | nih.govbiorxiv.orgnih.govresearchgate.netpnas.orguea.ac.uk |
Antimicrobial Susceptibility Testing in Defined Media
Antimicrobial susceptibility testing is a fundamental method used to determine the effectiveness of an antimicrobial agent against microorganisms. This typically involves exposing a standardized inoculum of bacteria to varying concentrations of the compound in a defined growth medium doctorlib.orgbasicmedicalkey.com. For this compound, which has shown activity against mycobacteria, including Mycobacterium tuberculosis, these tests are crucial for determining the minimum inhibitory concentration (MIC) mountainscholar.orgresearchgate.net. The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the microorganism researchgate.netsnu.ac.kr.
Studies have utilized defined media to assess this compound's activity against mycobacterial strains. For instance, research has shown that this compound inhibits Mycobacterium smegmatis growth, and this inhibition can be overcome by expressing a specific peptide deformylase (PDF) gene found within the lydiamycin biosynthetic gene cluster, indicating that PDF is a molecular target nih.gov. While specific detailed data tables on MIC values across a broad range of defined media were not extensively available in the search results, the principle involves serial dilutions of this compound in liquid or solid media inoculated with the target bacterium, followed by incubation and assessment of growth doctorlib.orgbasicmedicalkey.com. The type of medium can significantly influence the array of lydiamycin-like molecules produced by the source organism, highlighting the importance of defined media in studying production as well as activity nih.gov.
Cell-Based Assays for Anticancer and Other Biological Effects
Cell-based assays are widely used to investigate the potential anticancer and other biological effects of compounds like this compound ontosight.ainih.gov. These assays involve treating various cell lines, including cancer cells, with the compound and measuring effects such as cell viability, proliferation, and induction of apoptosis ontosight.ainih.gov.
Research has indicated that this compound may possess anticancer properties ontosight.ai. Studies have shown that Lydiamycins, including this compound, exhibited antimetastatic activity against PANC-1 human pancreatic cancer cells without significant cytotoxicity researcher.liferesearchgate.net. This suggests a potential for selective action against cancer cells nih.gov. While detailed data from specific cell-based assays beyond the antimetastatic activity on PANC-1 cells were not prominently featured in the immediate search results, typical cell-based assays in cancer research can include:
Cell Viability Assays: Methods like MTT, MTS, or AlamarBlue assays to measure the metabolic activity of cells after treatment.
Proliferation Assays: Techniques such as BrdU incorporation or Ki-67 staining to assess the rate of cell division.
Apoptosis Assays: Methods like Annexin V staining, caspase activity assays, or Western blotting for apoptotic markers (e.g., cleaved caspases, PARP) to detect programmed cell death.
Migration and Invasion Assays: Using Transwell chambers or wound healing assays to evaluate the ability of cancer cells to migrate or invade after treatment, relevant to the observed antimetastatic activity researcher.life.
The finding regarding antimetastatic activity on PANC-1 cells is a key research finding in this area researcher.liferesearchgate.net.
In Planta Assays for Ecological Function
In planta assays are utilized to study the effects and functions of compounds produced by plant-associated microorganisms within their natural plant host environment nih.govuea.ac.ukpnas.org. For this compound, which is produced by the plant pathogen Rhodococcus fascians, these assays are crucial for understanding its ecological role during plant colonization nih.govuea.ac.ukpnas.org.
In planta competition assays have demonstrated that this compound enhances the fitness of R. fascians during plant colonization nih.govuea.ac.ukpnas.orgbiorxiv.org. This suggests that this compound plays an ecologically important role in the interaction between the bacterium and the plant nih.govuea.ac.ukpnas.org. The production of this compound has been shown to occur reliably in planta during R. fascians infection nih.gov. It is hypothesized that this production contributes to microbial competition, where the antibiotic activity of this compound may reduce the fitness of co-occurring bacteria, thereby benefiting R. fascians nih.gov. Competition assays involving lydiamycin-sensitive strains of R. fascians on plants like Nicotiana have been used to test this hypothesis nih.gov.
Data from in planta competition assays illustrate the ecological significance of this compound. While specific quantitative data tables from these assays were not detailed, the reported finding indicates that the presence of this compound correlates with enhanced colonization success for the producing R. fascians strain nih.govuea.ac.ukpnas.org.
Future Research Directions and Unexplored Avenues for Lydiamycin a
Discovery of Novel Lydiamycin A Congeners and Their Bioactivities
A significant area of future research lies in the discovery and characterization of new this compound congeners. The identification of the lydiamycin biosynthetic gene cluster (BGC) in the plant pathogen Rhodococcus fascians has revealed that this bacterium produces congeners distinct from the previously described lydiamycins A-H. nih.govbiorxiv.org This suggests a largely untapped reservoir of structural diversity within this natural product family.
Future efforts will likely focus on:
Genome Mining: Systematically searching microbial genomes for BGCs similar to the lyd cluster to identify new producer strains.
Cultivation-Based Approaches: Employing diverse cultivation conditions (the "one strain many compounds" or OSMAC strategy) for known producers like Streptomyces and Rhodococcus to induce the production of previously silent or low-titer congeners. nih.gov
Advanced Analytical Techniques: Utilizing sophisticated mass spectrometry techniques, such as molecular networking, to detect and differentiate novel lydiamycin analogues in complex metabolic extracts. nih.gov
The bioactivities of these new congeners will be a central point of investigation. While this compound is known for its antimycobacterial properties, new analogues could exhibit novel or enhanced activities, including different antimicrobial spectrums, or even herbicidal or other metalloproteinase inhibitory functions. biorxiv.orgnih.gov
Table 1: Known Producers and Congeners of Lydiamycin
| Producing Organism | Known Congeners | Key Findings |
|---|---|---|
| Streptomyces lydicus HKI0343 | Lydiamycins A-H | Initial discovery, antimycobacterial activity. nih.gov |
Deeper Mechanistic Investigations into PDF Inhibition and Other Targets
Recent research has identified bacterial peptide deformylase (PDF) as the molecular target of this compound. nih.govnih.gov This enzyme is crucial for bacterial protein synthesis, making it an attractive target for antibiotics. pharmacophorejournal.com this compound's inhibitory action is attributed to its rare (R)-2-pentyl-succinyl chemophore, which can bind to the PDF active site. nih.govuea.ac.uk
However, several questions remain, guiding future mechanistic studies:
Binding Kinetics and Affinity: Detailed enzymatic assays are needed to determine the precise binding kinetics, including the half-maximal inhibitory concentration (IC50), of this compound and its congeners against PDFs from various bacterial pathogens. nih.gov
Structural Biology: Co-crystallization of this compound with PDF will provide atomic-level insights into the binding mode and the specific interactions between the succinyl moiety and the enzyme's active site metal ion. nih.govpnas.org This will clarify how it functions without the hydroxamate group found in other potent PDF inhibitors like actinonin (B1664364). nih.govnih.gov
Selectivity: Investigating the selectivity of lydiamycins for bacterial PDFs over eukaryotic metalloproteinases is crucial for assessing their potential as therapeutic agents.
Alternative Targets: While PDF is a confirmed target, the possibility of other cellular targets cannot be entirely ruled out. Future studies could employ chemoproteomics or genetic screening approaches to identify any off-target effects or secondary mechanisms of action.
The discovery that the lyd BGC contains its own PDF gene (lydA) represents a novel self-immunity mechanism, which warrants further investigation. nih.govbiorxiv.org Understanding how this resistance gene functions could provide valuable information for overcoming potential resistance development.
Engineering this compound Biosynthesis for Diversification
The elucidation of the this compound biosynthetic gene cluster provides a powerful toolkit for generating novel analogues through metabolic engineering. biorxiv.orgnih.gov The nonribosomal peptide synthetase (NRPS) machinery responsible for assembling the peptide core is a prime target for modification.
Key future research directions include:
Combinatorial Biosynthesis: Swapping or modifying the domains within the NRPS assembly line to incorporate different amino acid precursors, leading to a wide range of new peptide backbones. biorxiv.org
Tailoring Enzyme Manipulation: Altering the activity of tailoring enzymes within the BGC, such as oxidoreductases or prenyltransferases, could introduce further structural variations. biorxiv.org
Heterologous Expression: Expressing the lyd BGC in a genetically tractable host strain could facilitate higher yields and simplify the engineering process. nih.gov
By combining the natural specificity of the NRPS machinery with engineered modifications, it may be possible to create optimized inhibitors with improved potency, selectivity, and pharmacological properties. biorxiv.org
Development of Advanced Synthetic Routes for Complex Analogues
Parallel to biosynthetic engineering, the development of advanced and flexible total synthesis routes is essential for exploring the structure-activity relationships of this compound. Total synthesis has already been instrumental in revising the incorrect initial structure of this compound. researchgate.net
Future synthetic chemistry efforts will likely focus on:
Modular Synthesis: Designing synthetic pathways that allow for the easy modification of different parts of the molecule, including the macrocyclic core, the peptide side chains, and the succinyl moiety.
Stereocontrolled Synthesis: Developing robust methods to control the stereochemistry of the various chiral centers within the molecule, which is critical for biological activity. The synthesis of isomers of the related Lydiamycin B highlighted the importance of correct stereochemistry. nih.gov
Analogue Libraries: Using developed synthetic routes to create libraries of complex analogues that are inaccessible through biosynthetic methods. This will enable a systematic exploration of how structural changes impact PDF inhibition and other bioactivities.
These synthetic endeavors will not only provide access to novel compounds for biological testing but also confirm the absolute configurations of newly discovered natural congeners. researchgate.net
Expanding the Understanding of this compound's Role in Microbial Ecology
The production of this compound by the plant pathogen Rhodococcus fascians strongly suggests it plays a significant role in the microbe's ecological niche. nih.gov Initial studies have shown that this compound production provides a competitive advantage to R. fascians during plant colonization by inhibiting the growth of competing bacteria. nih.govnih.govpnas.org
Future ecological research should aim to:
Characterize the Microbial Competition: Identify the specific competing microorganisms that are targeted by this compound in the plant phyllosphere.
In Planta Expression Analysis: Investigate the temporal and spatial expression of the lyd BGC during different stages of plant infection to understand when and where the antibiotic is produced. nih.gov
Role in Pathogenesis: While initial experiments showed no significant difference in leafy gall disease in one plant species, the role of this compound in the broader context of plant-pathogen interactions across different hosts warrants further investigation. nih.gov
A deeper understanding of the ecological function of this compound will provide insights into the chemical warfare that occurs in natural microbial communities and could inform strategies for agricultural applications. biorxiv.orglincoln.ac.uk
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lydiamycin B |
| Lydiamycin F |
| Lydiamycin G |
| Lydiamycin H |
| Actinonin |
| Matlystatin |
Q & A
Q. What are the validated analytical methods for characterizing Lydiamycin A’s structural purity in laboratory settings?
Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection and nuclear magnetic resonance (NMR) spectroscopy are standard methods for structural validation. Ensure protocols specify solvent systems (e.g., acetonitrile/water gradients for HPLC) and NMR acquisition parameters (e.g., 600 MHz, DMSO-d6 solvent). Reproducibility requires calibration against certified reference materials and adherence to IUPAC nomenclature for compound identification .
Q. How should researchers design dose-response experiments to assess this compound’s bioactivity in vitro?
Answer: Use a logarithmic concentration range (e.g., 0.1–100 μM) with triplicate measurements. Include positive controls (e.g., known antibiotics) and vehicle controls. Calculate IC50/EC50 values using nonlinear regression models (e.g., GraphPad Prism’s four-parameter logistic curve). Validate statistical significance with ANOVA or t-tests (p < 0.05) .
Q. What criteria determine the selection of cell lines or microbial strains for this compound’s antimicrobial efficacy studies?
Answer: Prioritize strains with well-characterized resistance profiles (e.g., methicillin-resistant Staphylococcus aureus [MRSA] or Candida albicans). Use ATCC-certified cultures and confirm susceptibility via CLSI or EUCAST guidelines. Include viability assays (e.g., MTT or CFU counts) to differentiate bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound’s pharmacokinetic (PK) data across preclinical models?
Answer: Conduct interspecies comparative studies using standardized protocols (e.g., IV/PO administration in rodents vs. non-human primates). Analyze bioavailability, half-life, and tissue distribution via LC-MS/MS. Address variability by adjusting for metabolic differences (e.g., cytochrome P450 activity) and protein-binding ratios. Consult regulatory guidelines (e.g., PMDA Q&A) for PK/PD dataset formatting .
Q. What strategies resolve contradictions in reported mechanisms of action for this compound, such as membrane disruption vs. ribosomal inhibition?
Answer: Combine orthogonal assays:
- Membrane integrity: Fluorescent dye leakage assays (e.g., SYTOX Green).
- Ribosomal binding: Competitive displacement studies with radiolabeled erythromycin.
- Transcriptomic profiling: RNA-seq to identify differentially expressed genes post-treatment. Triangulate data using bioinformatics tools (e.g., KEGG pathway analysis) to identify dominant pathways .
Q. How should researchers optimize this compound’s stability in aqueous solutions for long-term bioactivity studies?
Answer: Test buffered systems (pH 4–8) and excipients (e.g., cyclodextrins or polyethylene glycol). Monitor degradation via accelerated stability testing (40°C/75% RH for 1–3 months) with HPLC-UV quantification. Apply Arrhenius kinetics to predict shelf-life. Document lyophilization protocols for reconstitution .
Methodological and Ethical Considerations
What frameworks ensure this compound’s research questions align with academic and regulatory standards?
Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For clinical relevance, use PICO (Population, Intervention, Comparison, Outcome) to structure questions (e.g., “Does this compound reduce biofilm formation in diabetic patients compared to vancomycin?”). Validate novelty via systematic literature reviews using PubMed/Scopus .
Q. How can researchers address ethical gaps when translating this compound studies from in vitro to in vivo models?
Answer: Submit protocols to institutional animal care committees (IACUC) for approval. Follow ARRIVE 2.0 guidelines for reporting animal experiments, including sample size justification and humane endpoints. For human-derived samples (e.g., primary cells), obtain informed consent and anonymize data .
Data Management and Reproducibility
Q. What practices enhance the reproducibility of this compound’s spectral data (e.g., NMR, IR) across laboratories?
Answer: Share raw data files (e.g., JCAMP-DX for NMR) in supplementary materials. Specify instrument models (e.g., Bruker Avance III HD 600 MHz) and software versions (e.g., MestReNova v14). Use internal standards (e.g., TMS for NMR) and document temperature/calibration parameters .
Q. How should researchers handle large datasets from high-throughput screening of this compound derivatives?
Answer: Use FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata: Annotate with ChEMBL identifiers and PubChem SIDs.
- Storage: Deposit in repositories like Zenodo or Figshare.
- Analysis: Employ KNIME or Python (Pandas/Scikit-learn) for cheminformatics workflows .
Conflict Resolution and Peer Review
Q. How to address peer-review critiques about incomplete mechanistic data in this compound studies?
Answer: Revise manuscripts to clarify limitations and propose follow-up experiments (e.g., cryo-EM for target visualization). Use rebuttal letters to contextualize preliminary data, citing analogous studies in the field. Offer to share raw datasets via controlled-access platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
